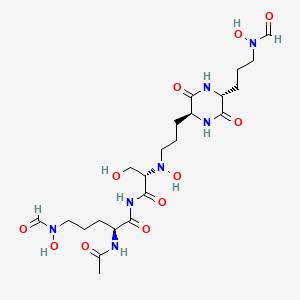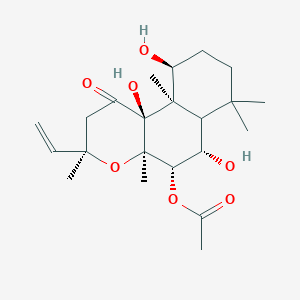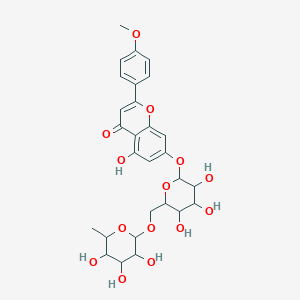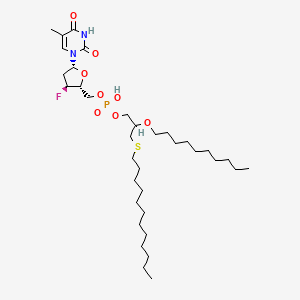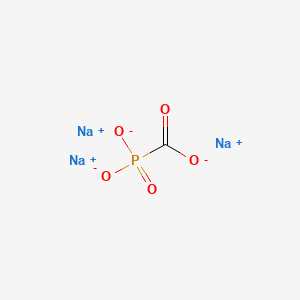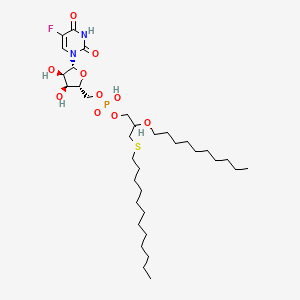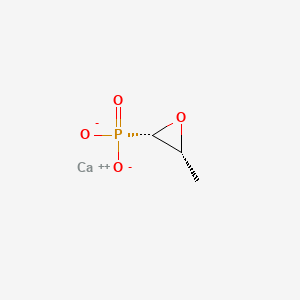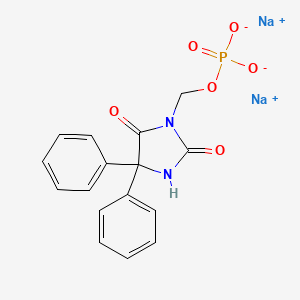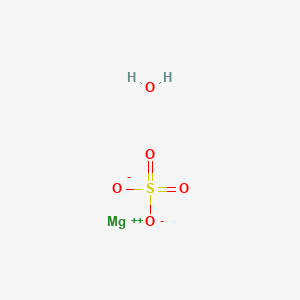
Magnesium sulfate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium sulfate monohydrate, also known as Epsom salt, is a chemical compound consisting of magnesium, sulfur, and oxygen . It occurs naturally in seawater, mineral springs, and in minerals such as kieserite and epsomite . It is commercially available as heptahydrate, monohydrate, anhydrous or dried form containing the equivalent of 2 - 3 waters of hydration . It is used as a nutrient, firming agent, and flavor enhancer . It is also used as a fermentation aid in the processing of beer and malt beverages .
Synthesis Analysis
Magnesium sulfate heptahydrate is manufactured by the dissolution of kieserite in water and subsequent crystallization of the heptahydrate . Magnesium sulfate is also prepared by sulfation of magnesium oxide . It is produced with one or seven molecules of water of hydration or in a dried form containing the equivalent of about 2 - 3 waters of hydration .Molecular Structure Analysis
The chemical formulae for magnesium sulfate are MgSO4 (anhydrous) and MgSO4.xH2O (hydrated forms), and the molecular weights are 120.36 (anhydrous), 138.38 (monohydrate), and 246.47 (heptahydrate) . The monohydrate and heptahydrate forms occur in nature as the minerals kieserite and epsomite, respectively .Chemical Reactions Analysis
Magnesium sulfate is very soluble in water . When dissolved in water, magnesium sulfate ionizes into magnesium (Mg 2+) ions, and sulfate (SO 2- 4) ions . Heating the hexahydrate to approximately 150 °C forms the monohydrate . Further heating to approximately 200 °C gives anhydrous sulfate .Physical and Chemical Properties Analysis
Magnesium sulfate is a white crystalline solid . It is highly soluble in water, and its solutions are neutral, with a pH of approximately 7 . At room temperature about 1.5 lb (700 g) of MgSO4 can be dissolved in a quart (1 L) of water .Aplicaciones Científicas De Investigación
1. Fertilizer Industry
Magnesium sulfate monohydrate is known for its application as a dual-element quality fertilizer. This compound's use in the fertilizer industry benefits from the magnesium-rich brine resources, which are utilized in the preparation of this compound. The product's preparation and application prospects, including the use of these brine resources, are significant in the field of agriculture (Wu, Ma, Lu, Wu, Zhang, & Zhang, 2014).
2. Heat Storage Applications
A thermodynamic study of magnesium sulfate and water vapor equilibrium has revealed its potential application in heat storage. The study showed that dehydration-hydration reactions of magnesium sulfate, particularly the endothermic thermal dehydration of higher hydrates, can be used for charging heat storage systems. This process allows for the storage of energy over extended periods, indicating the compound's promise in energy storage technology (Okhrimenko, Favergeon, Johannes, Kuznik, & Pijolat, 2017).
3. Technical-Grade Production
Research on the conversion of crude monohydrate magnesium sulfate to technical-grade heptahydrate magnesium sulfate demonstrates another industrial application. This conversion process, particularly the speed-controlling hydrolytic crystallization method, has been shown to increase the additional value and extend the application range of the product (Liu Shu-gang, 2008).
4. Exploration of Extraterrestrial Surfaces
This compound's stability under various conditions makes it a compound of interest in extraterrestrial studies, particularly in the exploration of Mars. The stability relations among various magnesium sulfate hydrates, including the monohydrate form, are essential for understanding the presence and role of these minerals on the Martian surface (Chipera & Vaniman, 2007).
5. Extraction from Boron-rich Slag
A study on the sulfuric acid leaching method for decomposing boron-rich slag and the subsequent extraction of this compound offers insight into its extraction and purification processes. This research outlines the optimal conditions for leaching and crystallization, leading to the production of high-purity this compound (Ji, 2014).
6. Corrosion
Investigation in Sodium Sulfate SolutionsThe corrosion behavior of pure magnesium in sodium sulfate solutions, with a focus on this compound, has been examined. This research, utilizing techniques like voltammetry and electrochemical impedance spectroscopy, contributes to understanding magnesium corrosion control in the presence of thin oxide films and the dissolution occurring at film-free spots. The findings from this study aid in developing models to describe magnesium corrosion, which is significant for industrial applications and material sciences (Baril, Galicia, Deslouis, Pébère, Tribollet, & Vivier, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future outlook for the Magnesium Sulfate Monohydrate market is promising . The increasing adoption of organic and sustainable farming practices is expected to drive the demand for magnesium sulfate as a fertilizer . Moreover, the growing awareness of the health benefits of magnesium supplements is likely to fuel the demand in the pharmaceutical sector . Additionally, the rising popularity of natural and chemical-free personal care products is expected to boost the demand for this compound in the personal care industry .
Propiedades
Número CAS |
14567-64-7 |
|---|---|
Fórmula molecular |
H4MgO5S+2 |
Peso molecular |
140.40 g/mol |
Nombre IUPAC |
magnesium;sulfuric acid;hydrate |
InChI |
InChI=1S/Mg.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;; |
Clave InChI |
LFCFXZHKDRJMNS-UHFFFAOYSA-N |
SMILES |
O.[O-]S(=O)(=O)[O-].[Mg+2] |
SMILES canónico |
O.OS(=O)(=O)O.[Mg+2] |
Apariencia |
Solid powder |
| 14168-73-1 | |
Descripción física |
PelletsLargeCrystals |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Kieserite; Wathlingite; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


